molecular formula C14H10N4O2 B057154 [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- CAS No. 164265-78-5

[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-

Número de catálogo: B057154
Número CAS: 164265-78-5
Peso molecular: 266.25 g/mol
Clave InChI: USAWIVMZUYOXCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- (hereafter referred to as the "target compound") is a biphenyl derivative featuring a carboxylic acid group at the 4-position of one phenyl ring and a tetrazole moiety at the 2'-position of the adjacent ring. This structure is a hallmark of angiotensin II receptor blockers (ARBs), which are widely used in hypertension management. The tetrazole group enhances binding affinity to the angiotensin II type 1 (AT1) receptor, while the carboxylic acid improves metabolic stability and bioavailability .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Ácido Valsartán típicamente implica un proceso de varios pasos. Un método común comienza con 4’-metil-2-cianobifenilo, que se somete a una serie de reacciones, incluida la formación del anillo tetrazol catalizada por ácido de Lewis . Otro enfoque implica N-acilación, acoplamiento cruzado de Suzuki-Miyaura e hidrólisis de éster metílico . Los pasos clave en estas rutas sintéticas a menudo se optimizan en procesos por lotes antes de transferirse a procesos de flujo continuo para la producción industrial.

Métodos de producción industrial: La producción industrial de Ácido Valsartán a menudo emplea la síntesis de flujo continuo para mejorar la eficiencia y el rendimiento. Por ejemplo, la reacción de acoplamiento cruzado de Suzuki-Miyaura es catalizada por un catalizador heterogéneo de óxido de cerio-estaño sustituido con paladio en un reactor de lecho empacado . Este método permite la producción a gran escala de Ácido Valsartán con alta pureza y rendimiento.

Comparación Con Compuestos Similares

Structural and Pharmacological Comparison with Analogous Compounds

Losartan and Losartan Carboxylic Acid (LCA)

  • Structure : Losartan contains a hydroxymethyl group on an imidazole ring, while its active metabolite, LCA, replaces this with a carboxylic acid .
  • Pharmacology :
    • Potency : LCA exhibits 10–40x higher AT1 receptor affinity than Losartan due to the carboxylic acid group, which stabilizes ionic interactions with the receptor .
    • Pharmacokinetics : LCA’s longer half-life (6–9 hours vs. Losartan’s 2 hours) underscores the metabolic advantage of the carboxylic acid substitution .

CV-11974 (Active Metabolite of TCV-116)

  • Structure : Features a benzimidazole core with ethoxy and carboxylic acid substituents .
  • Pharmacology :
    • Receptor Binding : CV-11974 shows IC50 values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta), indicating superior potency to EXP3174 (Losartan’s metabolite) and DuP 753 .
    • In Vivo Efficacy : Oral administration of its prodrug (TCV-116) achieves an ED50 of 0.069 mg/kg in rats, 48x more potent than Losartan .

Irbesartan

  • Structure : Replaces the carboxylic acid with a cyclopentane carboxamide group .
  • Pharmacology :
    • Bioavailability : The amide group enhances lipophilicity, improving oral absorption (60–80% bioavailability vs. 33% for Losartan) .
    • Receptor Interaction : Despite lacking a carboxylic acid, Irbesartan’s bulky substituents maintain high AT1 affinity via hydrophobic interactions .

Process-Related Impurities

  • Example : 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid .
  • Impact: Minor structural deviations (e.g., hydroxypropyl or methyl groups) reduce receptor binding and necessitate stringent quality control during synthesis .

Data Table: Key Structural and Pharmacological Parameters

Compound Substituents/Modifications IC50/ED50 (Key Data) Clinical Relevance
Target Compound 4-Carboxylic acid, 2'-tetrazole N/A (Theoretical) Prototype ARB scaffold
Losartan Imidazole methanol, chlorobutyl chain ED50: 3.3 mg/kg (rat) First non-peptide ARB
Losartan Carboxylic Acid 4-Carboxylic acid (imidazole) 10–40x higher potency vs. Losartan Active metabolite with prolonged action
CV-11974 Benzimidazole-7-carboxylic acid, ethoxy IC50: 1.12 × 10⁻⁷ M (bovine adrenal) Most potent ARB in its class
Irbesartan Cyclopentane carboxamide ED50: 0.23 mg/kg (renal hypertensive rat) High bioavailability, once-daily dosing

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Tetrazole Role : The 2'-tetrazole group is critical for hydrogen bonding with Lys199 and His256 residues in the AT1 receptor, a feature conserved across ARBs .
  • Carboxylic Acid vs. Amide :
    • Carboxylic acids (e.g., LCA, CV-11974) enhance ionic interactions with receptor residues, improving affinity and duration .
    • Amides (e.g., Irbesartan) prioritize lipophilicity and oral absorption, albeit with slightly reduced potency .
  • Substituent Effects : Ethoxy groups (CV-11974) and chlorinated imidazoles (Losartan) fine-tune steric and electronic interactions, affecting selectivity and metabolic stability .

Clinical and Industrial Implications

  • Drug Design : The target compound’s scaffold is a versatile template for developing ARBs with tunable pharmacokinetics. For example, prodrug strategies (e.g., TCV-116 → CV-11974) mitigate first-pass metabolism .
  • Quality Control : Structural analogs like process impurities (e.g., methyl-substituted derivatives) require rigorous monitoring to avoid off-target effects .

Actividad Biológica

[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a biphenyl backbone and a tetrazole group, which are known to influence biological activity. The IUPAC name is 4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid, with the following chemical formula:

PropertyValue
Molecular FormulaC14H10N4O2
Molecular Weight270.25 g/mol
CAS Number164265-78-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study published in the Molecules journal evaluated the antimicrobial properties of several tetrazole derivatives, including [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-. The results demonstrated that this compound has significant antibacterial effects against various strains of bacteria:

  • Minimum Inhibitory Concentrations (MICs) ranged from 0.25 to 4 µg/mL against standard bacterial strains.
  • It showed enhanced activity compared to conventional antibiotics like Ciprofloxacin, particularly against clinical isolates of Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of [1,1'-Biphenyl]-4-carboxylic Acid, 2'-(1H-tetrazol-5-yl)-

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli8
Pseudomonas aeruginosa16

Cytotoxic Activity

Cytotoxicity studies conducted on human cancer cell lines (HTB-140, A549, Caco-2) revealed that the compound exhibits low toxicity towards normal cells while maintaining effectiveness against cancer cells:

  • The IC50 values for cancer cell lines were greater than 100 µM , indicating low cytotoxicity.
  • This selectivity suggests potential therapeutic applications with reduced side effects.

Table 2: Cytotoxicity Profile of [1,1'-Biphenyl]-4-carboxylic Acid, 2'-(1H-tetrazol-5-yl)-

Cell LineIC50 (µM)
HTB-140 (Melanoma)>100
A549 (Lung Carcinoma)>100
Caco-2 (Colon Carcinoma)>100

The biological activity of [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- may be attributed to its ability to interact with specific cellular targets involved in bacterial growth and cancer cell proliferation. The tetrazole moiety is known for its role in modulating enzyme activities and receptor interactions.

Case Studies

Recent studies have highlighted the compound's potential in combination therapies:

  • In a preclinical study involving breast cancer models, the compound was tested alongside TRAIL (TNF-related apoptosis-inducing ligand). The combination significantly impaired cell viability and enhanced apoptotic signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling biphenyl derivatives with tetrazole moieties via multi-step reactions. For example, intermediates like N-[[2'-(1-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester are treated with oxalic acid to form oxalate salts, followed by deprotection under acidic conditions to yield the final compound . Purity is validated using NMR (to confirm structural integrity) and HPLC (for quantitative purity assessment). For instance, losartan-related compounds are analyzed using reverse-phase HPLC with UV detection at 254 nm, achieving resolutions >98% .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer: X-ray crystallography using SHELXL (a widely used refinement program) is employed to resolve the 3D conformation. The biphenyl core and tetrazole ring torsion angles are critical for understanding steric interactions. For coordination polymers derived from this compound, synchrotron radiation sources enhance data resolution (<1.0 Å), allowing precise determination of metal-ligand bond lengths (e.g., Zn–N bonds at ~2.0 Å in antimicrobial MOFs) .

Q. What biological targets are associated with this compound, and how are binding affinities measured?

Methodological Answer: The tetrazole group mimics carboxylate moieties, enabling angiotensin II receptor antagonism (e.g., in losartan and valsartan). Radioligand binding assays (using [³H]-angiotensin II) quantify receptor affinity (IC₅₀ values <10 nM). For antimicrobial studies, minimum inhibitory concentration (MIC) assays against E. coli and S. aureus are performed, with reported MIC values of 8–32 µg/mL for zinc-based coordination polymers .

Advanced Research Questions

Q. How can synthetic challenges, such as tetrazole ring instability, be addressed during scale-up?

Methodological Answer: Tetrazole rings are prone to decomposition under basic or oxidative conditions. Protective strategies include using trityl (triphenylmethyl) groups during synthesis, as seen in valsartan intermediates . Deprotection is achieved via anhydrous HCl in THF, minimizing side reactions. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reaction temperature <40°C, pH 4–6) to stabilize the tetrazole moiety .

Q. What computational methods predict the compound’s interaction with biological targets or materials?

Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding sites. For angiotensin II receptors, molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between the tetrazole group and Arg167/His183 residues. Molecular Dynamics (MD) simulations (using AMBER or GROMACS) assess stability over 100 ns trajectories, revealing conformational flexibility in the biphenyl linkage .

Q. How are structural impurities or degradation products characterized in pharmaceutical formulations?

Methodological Answer: LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For example, process-related impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid are identified via exact mass (m/z 421.49) and fragmentation patterns . Forced degradation studies (acid/base/thermal stress) coupled with NMR elucidate degradation pathways, such as tetrazole ring oxidation .

Q. What strategies improve the compound’s application in antimicrobial metal-organic frameworks (MOFs)?

Methodological Answer: Coordination with transition metals (e.g., Zn²⁺ or Cu²⁺) enhances bioactivity. Solvothermal synthesis (120°C, DMF/water) yields Zn-MOFs with 3D porous structures. BET surface area analysis (~500 m²/g) confirms porosity, while time-kill assays demonstrate 99% bacterial reduction within 24 hours. Synergistic effects with antibiotics (e.g., ciprofloxacin) are evaluated via checkerboard assays .

Q. How do structural modifications influence pharmacokinetic properties in preclinical models?

Methodological Answer: Pharmacokinetic studies in rats (IV/PO administration) measure parameters like Cₘₐₓ, t₁/₂, and bioavailability. For losartan analogs, substituting the biphenyl methyl group with polar moieties increases plasma half-life from 2.5 to 6.2 hours. Metabolite profiling using UPLC-QTOF-MS identifies active metabolites (e.g., losartan carboxylic acid) and glucuronidation pathways .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported biological activities (e.g., MIC values) be resolved?

Methodological Answer: Variations in MIC values may arise from differences in bacterial strains or assay conditions. Standardization via CLSI guidelines ensures consistency. For example, adjusting inoculum density to 1×10⁶ CFU/mL and using Mueller-Hinton broth reduces inter-lab variability. Meta-analysis of published data identifies trends, such as higher MIC values for Gram-negative vs. Gram-positive bacteria .

Q. What experimental approaches resolve conflicting crystallographic data on torsion angles?

Methodological Answer: High-resolution crystallography (≤0.8 Å) and Hirshfeld surface analysis clarify torsional strain. For biphenyl-tetrazole derivatives, comparative studies using Cambridge Structural Database (CSD) entries reveal that electron-withdrawing substituents reduce torsion angles by 5–10°, stabilizing planar conformations. DFT-optimized geometries validate experimental observations .

Propiedades

IUPAC Name

4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAWIVMZUYOXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881090
Record name Valsartan acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164265-78-5
Record name Valsartan acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.